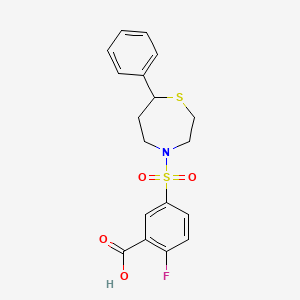
2-Fluoro-5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Herbicidal Activity and Synthesis
The introduction of fluorine atoms into herbicidal compounds, such as bentranil analogues, significantly changes their activity and selectivity. Fluorine substitution has been shown to enhance the herbicidal properties, demonstrating improved broad-leaf activity and selectivity in crops like rice, cereals, and maize. This adjustment suggests the potential of fluorinated compounds in agricultural applications, offering a route to more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Fluoroalkylation in Organic Synthesis
Fluorinated sulfinate salts have been used as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process highlights the role of fluorinated compounds in facilitating novel organic synthetic pathways, enabling the construction of complex molecules with potential pharmacological applications (He, Tan, Ni, & Hu, 2015).
Environmental Remediation
Studies on the heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS) have shed light on the potential for in-situ groundwater remediation. This method offers a feasible approach to degrade persistent environmental pollutants, including PFOA and PFOS, under suitable conditions. The results indicate the possibility of applying fluorinated benzoic acid derivatives in environmental cleanup efforts (Park, Lee, Medina, Zull, & Waisner, 2016).
Proton Exchange Membranes
In the field of energy, fluorinated compounds have been utilized in the synthesis of proton exchange membranes (PEMs) for fuel cell applications. The introduction of sulfonic acid groups into poly(arylene ether) structures containing fluorine has led to materials with high ion exchange capacities and proton conductivities. These advancements highlight the importance of fluorinated benzoic acid derivatives in developing more efficient and durable fuel cells (Kim, Robertson, Kim, & Guiver, 2009).
Antimicrobial Activity
Fluorinated compounds have also been explored for their antimicrobial properties. The synthesis of benzenesulfonic acid derivatives incorporating fluorine atoms has shown effectiveness against bacteria such as Listeria monocytogenes and Escherichia coli, comparable to conventional antibiotics like ampicillin and vancomycin. This suggests the potential of fluorinated benzoic acid derivatives in developing new antimicrobial agents (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022).
Propriétés
IUPAC Name |
2-fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c19-16-7-6-14(12-15(16)18(21)22)26(23,24)20-9-8-17(25-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLSQEIOJBYCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)


![6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2839937.png)
![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)
![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)






![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)